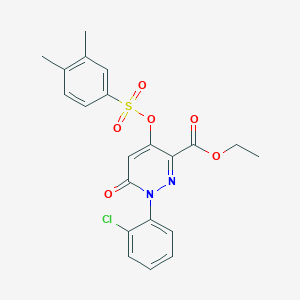
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19ClN2O6S and its molecular weight is 462.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Ethyl 1-(2-chlorophenyl)-4-(((3,4-dimethylphenyl)sulfonyl)oxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C18H21ClN2O5S
- Molecular Weight : 396.89 g/mol
This compound features a pyridazine core substituted with a chlorophenyl group, a sulfonyl moiety, and an ethyl ester group. The presence of these functional groups is critical for its biological activity.
Antimicrobial Activity
Research has indicated that derivatives of pyridazine compounds exhibit antimicrobial properties. For instance, similar compounds have been shown to inhibit the growth of various bacterial strains. In a study evaluating the antibacterial effects of related pyridazine derivatives, it was found that certain modifications significantly enhance their efficacy against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that the compound reduces the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS) . This suggests potential therapeutic applications in treating inflammatory diseases.
Antioxidant Activity
The compound exhibits antioxidant properties, which can be attributed to its ability to scavenge free radicals. Studies have shown that it can reduce oxidative stress markers in cellular models . This activity is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a crucial role.
The biological activities of this compound are believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The sulfonyl group may interact with enzymes involved in inflammatory pathways, inhibiting their activity.
- Modulation of Cell Signaling Pathways : The compound may influence signaling pathways such as NF-kB and MAPK, which are critical in inflammation and immune responses.
- Free Radical Scavenging : Its structural components allow it to donate electrons to free radicals, thereby neutralizing them and preventing cellular damage.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antibacterial Properties : A recent study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .
- Anti-inflammatory Research : In a model of acute inflammation induced by carrageenan in rats, administration of the compound resulted in a 40% reduction in paw edema compared to control groups . This supports its potential use as an anti-inflammatory agent.
Data Table: Summary of Biological Activities
属性
IUPAC Name |
ethyl 1-(2-chlorophenyl)-4-(3,4-dimethylphenyl)sulfonyloxy-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O6S/c1-4-29-21(26)20-18(30-31(27,28)15-10-9-13(2)14(3)11-15)12-19(25)24(23-20)17-8-6-5-7-16(17)22/h5-12H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZMBPNVJRJWGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














